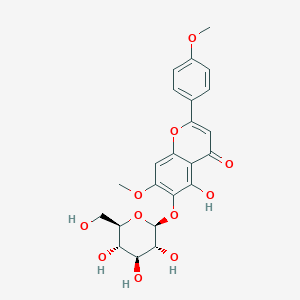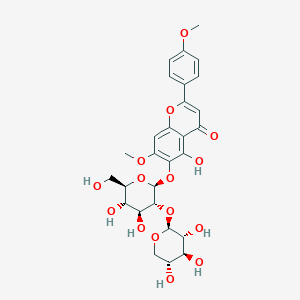
3-PT-PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns(4,5)-P2 can be phosphorylated by phosphoinositide (PI)-3-kinase to make PtdIns(3,4,5)-P3 which initiates an intricate signaling cascade that has been implicated in cancer. 3-PT-PtdIns(3,4,5)-P3 is an analog of PtdIns-(3,4,5)-P3 that is resistant to hydrolysis by PTEN. It has a 5-fold reduced affinity for the specific PtdIns(3,4,5)-P3-binding protein GRP1 and increases sodium transport in A6 cell monolayers.
科学的研究の応用
Role in Cellular Signaling and Membrane Trafficking
3-PT-PtdIns-(3,4,5)-P3 plays a critical role in cellular signaling, particularly in response to growth factor receptor activation. This lipid second messenger significantly enhances the ARF exchange activity of GRP1, a protein involved in intracellular membrane trafficking. The binding of 3-PT-PtdIns-(3,4,5)-P3 to the pleckstrin homology (PH) domain of GRP1 activates ARF1 and ARF5, key regulators of intracellular membrane trafficking (Klarlund et al., 1998).
Impact on Chemotaxis and Actin Cytoskeleton Reorganization
3-PT-PtdIns-(3,4,5)-P3 is crucial in chemotaxis, the directed cell migration towards chemoattractants. It binds to myosin I in Dictyostelium discoideum, leading to actin polymerization and chemoattractant-stimulated cell migration. This lipid also functions in phagocytosis, involving both PtdIns(3,4,5)P3 signaling and actin cytoskeleton remodeling (Chen & Iijima, 2012).
Nuclear Pool Regulation
Intriguingly, 3-PT-PtdIns-(3,4,5)-P3 is present in a significant pool within the nuclear matrix, insensitive to PTEN expression. This suggests a versatile role for PI 3-kinase signaling beyond the plasma membrane and potential functions of PTEN in the nucleus (Lindsay et al., 2006).
Involvement in Stress Responses in Plants
In plants, the response to salinity and osmotic stress involves the rapid synthesis of PtdIns(4,5)P(2), leading to cellular signaling events distinct from the canonical IP(3) signaling pathway (Dewald et al., 2001).
Role in Tumor Suppression and Cell Growth Signaling
The lipid second messenger is key in cell growth signaling, with overexpression of the tumor suppressor PTEN reducing its production, thereby impacting cell growth and proliferation (Maehama & Dixon, 1998).
Influence on Clathrin Assembly and Vesicle Traffic
3-PT-PtdIns-(3,4,5)-P3 modulates the function of AP-3, a clathrin assembly protein, suggesting a role in regulating vesicle traffic within nerve terminals. Its specific structural features play a part in inhibiting clathrin assembly, highlighting its significance in intracellular transport (Hao et al., 1997).
Contribution to Cell Motility
The lipid products of phosphoinositide 3-kinase, including PtdIns-3,4,5-P3, initiate cellular motility through the activation of protein kinase C family members. This process is critical for a variety of cellular movements and responses (Derman et al., 1997).
Synthesis and Therapeutic Potential
Synthesis and biological activity studies of 3-PT-PtdIns-(3,4,5)-P3 analogues have provided insights into their potential as therapeutic agents in treatments for various human diseases, including allergy, inflammation, and cancer (Zhang et al., 2006).
Implications for Metabolic Diseases
Impaired metabolism of 3-PT-PtdIns-(3,4,5)-P3 has been linked to insulin resistance and metabolic diseases like obesity and diabetes, highlighting its role in cell metabolism and signaling (Manna & Jain, 2015).
特性
製品名 |
3-PT-PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) (sodium salt) |
|---|---|
分子式 |
C25H46O21P4S · 4Na |
分子量 |
930.5 |
InChI |
InChI=1S/C25H50O21P4S.4Na/c1-3-5-7-9-11-13-18(26)40-15-17(42-19(27)14-12-10-8-6-4-2)16-41-49(36,37)45-22-20(28)23(43-47(30,31)32)25(44-48(33,34)35)24(21(22)29)46-50(38,39)51;;;;/h17,20-25,28-29H,3-16H2,1-2H3,(H,36,37)(H2,30,31,32)(H2,33,34,35)(H2,38, |
InChIキー |
VVBWSBAPPMPDDE-OHYVEFHDSA-J |
SMILES |
O=C(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](OP(O)([O-])=S)[C@@H](OP([O])(O)=O)[C@H](OP([O-])(O)=O)[C@H]1O)([O-])=O)OC(CCCCCCC)=O)CCCCCCC.[Na+].[Na].[Na+].[Na+] |
同義語 |
3-Phosphorothioate-Phosphatidylinositol-4,5-diphosphate C-8 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (1S,9R,10S,12S,13E)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate](/img/structure/B1156003.png)

